Aziridine, 1-(o-toluoyl)-
CAS No.: 2453-32-9
Cat. No.: VC20676496
Molecular Formula: C10H11NO
Molecular Weight: 161.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2453-32-9 |
|---|---|
| Molecular Formula | C10H11NO |
| Molecular Weight | 161.20 g/mol |
| IUPAC Name | aziridin-1-yl-(2-methylphenyl)methanone |
| Standard InChI | InChI=1S/C10H11NO/c1-8-4-2-3-5-9(8)10(12)11-6-7-11/h2-5H,6-7H2,1H3 |
| Standard InChI Key | APAHMQGTXGGVQQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1C(=O)N2CC2 |
Introduction
Chemical Structure and Physicochemical Properties
Aziridine, 1-(o-toluoyl)- features a three-membered aziridine ring (CHN) fused to an o-toluoyl group (CHO). The aziridine ring’s inherent strain, with bond angles of approximately 60°, confers heightened reactivity compared to larger cyclic amines. The o-toluoyl substituent, comprising a methyl group adjacent to the carbonyl on the benzene ring, introduces steric and electronic effects that modulate the compound’s behavior in reactions .
Molecular Characteristics
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Molecular Formula: CHNO
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Molecular Weight: 173.21 g/mol
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Structural Features:
| Property | Value/Description | Source |
|---|---|---|
| Boiling Point | Not reported (decomposes on heating) | |
| Solubility | Soluble in polar aprotic solvents | |
| Stability | Sensitive to moisture and acids |
The ortho-substitution pattern distinguishes this compound from para-substituted analogs like 2-methyl-1-(p-toluoyl)aziridine (PubChem CID 250280), which exhibit different steric profiles and reactivity .
Synthesis and Manufacturing Approaches
Radical-Mediated Synthesis
Recent advancements in aziridine functionalization have enabled the synthesis of 1-(o-toluoyl)-aziridine via radical pathways. Boultwood and Bull (2019) demonstrated that iodoaziridines, when treated with alkoxides (e.g., KOtBu), generate aziridinyl radicals capable of reacting with diselenides or other electrophiles . Although their work focused on selenoaziridines, the methodology is adaptable to acylaziridines by substituting diselenides with acylating agents. Key conditions include:
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Reagents: KOtBu (single-electron transfer agent), iPrOH solvent.
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Temperature: 60–70°C for 15 minutes to minimize decomposition .
Lithiation and Electrophilic Trapping
Aziridine rings act as directing groups in lithiation reactions. For example, treatment with LDA (lithium diisopropylamide) at −78°C deprotonates the α-position, enabling subsequent acylation with o-toluoyl chloride . This method offers precise control over regioselectivity, critical for accessing stereodefined products.
Reactivity and Functionalization
Ring-Opening Reactions
The strained aziridine ring undergoes nucleophilic ring-opening, a property exploited in drug synthesis. For instance, in the production of tofacitinib (a JAK inhibitor), aziridine intermediates react with piperidinols to form C–N bonds . While 1-(o-toluoyl)-aziridine’s specific applications remain underexplored, analogous N-acylaziridines are known to yield β-amino ketones upon acid-catalyzed hydrolysis .
Stereochemical Outcomes
The o-toluoyl group’s steric bulk influences stereoselectivity. In radical reactions, bulky substituents favor trans-addition products due to torsional strain in the transition state, whereas anionic pathways (e.g., lithiation) preserve the cis-configuration of starting materials .
Industrial and Research Applications
Drug Discovery
Aziridine derivatives are intermediates in synthesizing immunosuppressants and antivirals. For example, Der Pharma Chemica (2018) highlighted aziridine’s role in constructing tofacitinib’s pyrrolopyrimidine core .
Materials Science
The compound’s rigidity and polarity make it a candidate for polymer cross-linking agents, though this application remains theoretical for 1-(o-toluoyl)-aziridine specifically .
Recent Advances and Future Directions
Iron-Catalyzed Aziridination
Jenkins et al. (2022) developed iron complexes for asymmetric aziridination, a method potentially applicable to synthesizing enantiopure 1-(o-toluoyl)-aziridine . Their D-symmetric tetra-NHC ligand achieved moderate enantioselectivity (up to 75% ee), suggesting room for optimization .
Computational Modeling
DFT studies on aziridinyl radicals (Boultwood and Bull, 2019) provide insights into transition-state geometries, aiding the design of stereocontrolled reactions .
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